molecular formula C17H14F4N2O3 B2632784 N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1904091-45-7

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2632784
CAS No.: 1904091-45-7
M. Wt: 370.304
InChI Key: QHEIHZBYIAOPCE-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that features a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethylated aromatic ring. One common method is the radical trifluoromethylation of a suitable aromatic precursor . The pyridine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the oxolan-3-yloxy group via an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridines and oxolan-3-yloxy derivatives. Examples include:

Uniqueness

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the oxolan-3-yloxy group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O3/c18-14-2-1-11(8-13(14)17(19,20)21)23-16(24)10-3-5-22-15(7-10)26-12-4-6-25-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEIHZBYIAOPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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